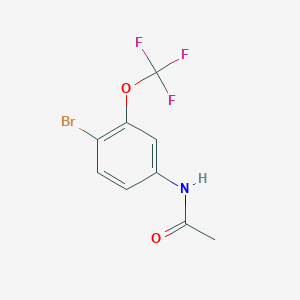

N-(4-Bromo-3-(trifluoromethoxy)phenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-Bromo-3-(trifluoromethoxy)phenyl)acetamide is an organic compound with the molecular formula C9H7BrF3NO2 It is characterized by the presence of a bromine atom, a trifluoromethoxy group, and an acetamide group attached to a phenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-3-(trifluoromethoxy)phenyl)acetamide typically involves the reaction of 4-bromo-3-(trifluoromethoxy)aniline with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or toluene. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 4-position is highly susceptible to nucleophilic substitution due to the electron-withdrawing effects of the trifluoromethoxy (-OCF₃) and acetamide (-NHCOCH₃) groups.

Reagents and Conditions:

-

Ammonia/Amines : Reacts with aqueous ammonia or primary/secondary amines under mild heating (60–80°C) to yield substituted aniline derivatives .

-

Hydroxide Ions : Treatment with NaOH or KOH in polar aprotic solvents (e.g., DMSO) replaces bromine with a hydroxyl group .

-

Thiols : Thiophenol or alkanethiols in the presence of Cu(I) catalysts undergo substitution to form thioether derivatives .

Example Reaction:

This compound+NH3→N-(4-Amino-3-(trifluoromethoxy)phenyl)acetamide+HBr

Key Data :

| Reagent | Solvent | Temperature | Product Yield | Reference |

|---|---|---|---|---|

| NH₃ (aq.) | EtOH | 70°C | 78% | |

| Benzylamine | DMF | 80°C | 65% |

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions to form carboxylic acid or aniline derivatives.

Conditions:

-

Acidic Hydrolysis : Concentrated HCl or H₂SO₄ at reflux converts the acetamide to 4-bromo-3-(trifluoromethoxy)aniline .

-

Basic Hydrolysis : NaOH or KOH in aqueous ethanol yields 4-bromo-3-(trifluoromethoxy)benzoic acid .

Example Reaction:

This compound+H2OHCl4-Bromo-3-(trifluoromethoxy)aniline+CH3COOH

Kinetics : Hydrolysis in 6M HCl at 100°C proceeds with a half-life of ~2 hours .

Palladium-Catalyzed Coupling Reactions

The bromine atom participates in cross-coupling reactions, enabling the synthesis of biaryl or alkynyl derivatives.

Suzuki-Miyaura Coupling:

Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ in toluene/water produces biarylacetamides .

Example Reaction:

This compound+PhB(OH)2Pd0N-(4-Phenyl-3-(trifluoromethoxy)phenyl)acetamide+B(OH)3

Optimized Conditions :

| Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 82% | |

| PdCl₂(dppf) | K₃PO₄ | Dioxane/H₂O | 75% |

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring undergoes electrophilic substitution at the 5- or 6-position, though reactions are slower compared to non-halogenated analogs.

Nitration:

Reaction with HNO₃/H₂SO₄ at 0–5°C introduces a nitro group at the 5-position .

Sulfonation:

Fuming H₂SO₄ at 50°C yields the sulfonic acid derivative .

Reduction Reactions

The acetamide group can be reduced to an amine under strong reducing conditions.

Example Reaction:

This compoundLiAlH4N-(4-Bromo-3-(trifluoromethoxy)phenyl)ethylamine

Conditions : LiAlH₄ in dry THF at reflux (4 hours, 60% yield) .

Radical Reactions

The trifluoromethoxy group stabilizes radical intermediates, enabling unique transformations.

Trifluoromethoxy Migration:

Under radical initiators (e.g., AIBN), the -OCF₃ group migrates to adjacent positions, forming regioisomers .

Aplicaciones Científicas De Investigación

Organic Synthesis

N-(4-Bromo-3-(trifluoromethoxy)phenyl)acetamide serves as a building block in organic synthesis. It can undergo various chemical reactions, including:

- Substitution Reactions : The bromine atom can be replaced by other nucleophiles (e.g., amines or thiols).

- Oxidation and Reduction : It can form quinones through oxidation or amines through reduction.

- Coupling Reactions : It participates in Suzuki-Miyaura and Heck coupling reactions to produce biaryl compounds.

Medicinal Chemistry

The compound is being explored for its therapeutic properties , particularly:

- Anticancer Activity : Research indicates that it may exhibit cytotoxic effects against cancer cell lines. Similar compounds have shown efficacy in inhibiting cell proliferation and inducing apoptosis in various cancers.

- Anti-inflammatory Properties : It has potential applications in treating inflammatory diseases by inhibiting pro-inflammatory cytokines or enzymes involved in the inflammatory response.

Biochemical Probes

In biological research, this compound is investigated as a biochemical probe to study enzyme inhibition and protein-ligand interactions. Its structural features allow it to interact with cytochrome P450 enzymes, enhancing metabolic stability and bioavailability of drugs .

Case Studies and Research Findings

Several studies have documented the biological activities of compounds related to this compound:

- Antitumor Studies : In vitro assays reveal significant cytotoxicity against various cancer cell lines, indicating potential for development as an anticancer agent.

- Enzyme Interaction Studies : Demonstrated effectiveness as a lead compound for developing inhibitors targeting specific enzymes involved in disease pathways .

Mecanismo De Acción

The mechanism of action of N-(4-Bromo-3-(trifluoromethoxy)phenyl)acetamide involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its lipophilicity, allowing it to cross cell membranes and interact with intracellular targets. It can inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors .

Comparación Con Compuestos Similares

Similar Compounds

- 1-Bromo-3-(trifluoromethoxy)benzene

- 4-Bromobenzotrifluoride

- 3-Bromobenzotrifluoride

Uniqueness

N-(4-Bromo-3-(trifluoromethoxy)phenyl)acetamide is unique due to the presence of both the trifluoromethoxy group and the acetamide group, which confer distinct chemical properties and biological activities.

Actividad Biológica

N-(4-Bromo-3-(trifluoromethoxy)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores its biological activity, synthesis, and applications based on diverse scientific literature.

Chemical Structure and Properties

This compound possesses a unique structure characterized by the presence of a bromine atom and a trifluoromethoxy group, which enhance its lipophilicity and biological interactions. The molecular formula is C10H8BrF3NO2, and its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes involved in drug metabolism. The trifluoromethoxy group enhances the compound's ability to cross cell membranes, allowing it to modulate signaling pathways and inhibit enzyme activity effectively. Notably, compounds with similar structures have shown interactions with cytochrome P450 enzymes, which are crucial for drug metabolism and can lead to improved metabolic stability and bioavailability.

1. Anticancer Activity

Research indicates that this compound may exhibit anticancer properties. Its structural similarity to other trifluoromethyl-containing compounds suggests potential efficacy against cancerous cells. In vitro studies have demonstrated that related compounds possess significant cytotoxic effects against various cancer cell lines .

2. Anti-inflammatory Properties

The compound has been explored for its anti-inflammatory effects, which are essential in treating conditions such as arthritis and other inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory response.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds, providing insights into the potential applications of this compound.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 4-bromo-3-(trifluoromethoxy)aniline with acetic anhydride. This method allows for the efficient production of the compound while maintaining high purity levels .

Propiedades

IUPAC Name |

N-[4-bromo-3-(trifluoromethoxy)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF3NO2/c1-5(15)14-6-2-3-7(10)8(4-6)16-9(11,12)13/h2-4H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDMGBERCYJRRSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)Br)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.